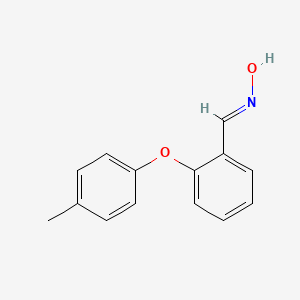![molecular formula C11H10N2O B3138226 [2-(Pyrazin-2-yl)phenyl]methanol CAS No. 449758-41-2](/img/structure/B3138226.png)
[2-(Pyrazin-2-yl)phenyl]methanol
Vue d'ensemble
Description
“[2-(Pyrazin-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is a white, crystalline powder.
Molecular Structure Analysis
The molecular structure of “[2-(Pyrazin-2-yl)phenyl]methanol” consists of a pyrazine ring attached to a phenyl group through a methanol linkage .Physical And Chemical Properties Analysis
“[2-(Pyrazin-2-yl)phenyl]methanol” is a white, crystalline powder. It has a molecular weight of 186.21 g/mol .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
The synthesis of aromatic ketones has garnered significant attention, especially the pyridin-2-yl-methanone motifs. Researchers have developed an efficient copper-catalyzed method to produce pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation with water under mild conditions . This approach provides a sustainable and practical route for accessing these valuable intermediates.
Pharmaceutical Intermediates
The pyrazoline moiety, present in compounds like [2-(pyrazin-2-yl)phenyl]methanol, plays a crucial role in pharmacology. Pyrazolines and their analogs exhibit diverse biological activities, making them attractive scaffolds for drug development. Researchers have explored the pharmacological significance of pyrazoline-containing molecules, emphasizing their potential in pharmaceutical and agricultural sectors .
Propriétés
IUPAC Name |
(2-pyrazin-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-3-1-2-4-10(9)11-7-12-5-6-13-11/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDGYDMUPLMDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrazin-2-yl)phenyl]methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

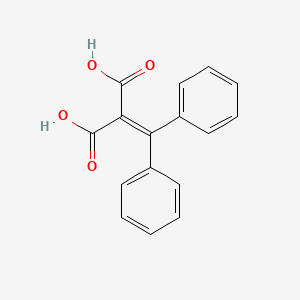

![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)
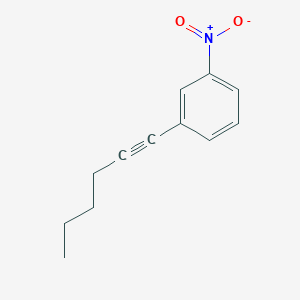
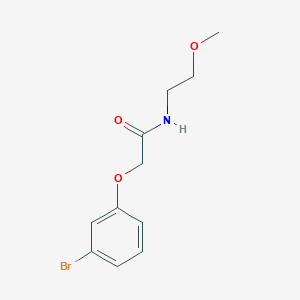
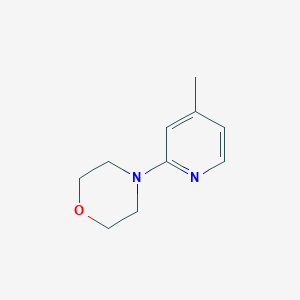
![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)
![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)
